molecular formula C24H41NO3 B1180079 conglutin delta protein CAS No. 134910-38-6

conglutin delta protein

Cat. No.: B1180079
CAS No.: 134910-38-6
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Description

Conglutin delta protein is a sulfur-rich seed storage protein predominantly found in Lupinus angustifolius (narrow-leafed lupin) and other lupin species . It is classified as a 2S albumin and is one of the four major conglutin families in lupin seeds, alongside α-, β-, and γ-conglutins . The protein is synthesized as a precursor that is sequestered into the endoplasmic reticulum and features an N-terminal leader peptide of 22 amino acids . Conglutin delta is characterized by its low digestibility properties, making it a subject of interest for research into plant protein bioavailability and applications in animal feed, particularly in aquaculture diets for species like Atlantic Salmon . Its amino acid sequence, which includes a characteristic pattern of cysteine residues that form intra-molecular disulfide bonds, is well-conserved, though variations exist consistent with a multi-gene family . This protein is valuable for studying seed development, plant physiology, and the nutritional optimization of lupin-based foods. Furthermore, as a member of the prolamin superfamily, conglutin delta is also a candidate allergen in lupin, and cross-reactivity with peanut allergens, particularly Ara h 2, has been observed, highlighting its relevance in food safety and immunology research . This product is supplied for research purposes only.

Properties

CAS No.

134910-38-6

Molecular Formula

C24H41NO3

Synonyms

conglutin delta protein

Origin of Product

United States

Molecular and Genetic Aspects of Conglutin Delta Protein

Gene Family and Subfamily Analysis of Delta-Conglutins

The genetic architecture of δ-conglutins is characterized by the presence of multiple subfamilies and a multi-gene structure, contributing to the diversity of these proteins.

The δ-conglutin protein family is composed of four distinct subfamilies, designated as δ1, δ2, δ3, and δ4. nih.gov These proteins are classified as 2S sulfur-rich albumins and are part of the prolamin superfamily. nih.govfrontiersin.org Primarily, they are thought to serve a storage function within the seed; however, their structural similarity to the plant cereal α-amylase/trypsin inhibitor family suggests a potential role in defense. nih.govfrontiersin.org

Characterization studies have revealed significant sequence homology between certain subfamilies. For instance, the δ1 and δ3 subfamilies share a high degree of sequence identity, exceeding 98%. nih.govfrontiersin.org This similarity can make it challenging to distinguish between them using certain analytical methods. nih.govfrontiersin.org In contrast, a substantial divergence in abundance has been observed for the δ2 and δ4 peptides across different genotypes. nih.gov

SubfamilyProtein ClassSuperfamilyKey Characteristics
δ12S sulfur-rich albuminProlaminHigh sequence identity (>98%) with δ3. nih.govfrontiersin.org
δ22S sulfur-rich albuminProlaminShows substantial divergence in abundance across genotypes. nih.gov
δ32S sulfur-rich albuminProlaminHigh sequence identity (>98%) with δ1. nih.govfrontiersin.org
δ42S sulfur-rich albuminProlaminShows substantial divergence in abundance across genotypes. nih.gov

Research has confirmed that conglutin delta proteins are encoded by a multi-gene family. nih.gov This is supported by the identification of minor variations in the amino acid sequences of δ-conglutin precursors, which are consistent with the expression of multiple, distinct genes. nih.gov In-depth analysis of the narrow-leafed lupin (Lupinus angustifolius) transcriptome and draft genome has identified 16 conglutin genes in total, with four of these encoding for the δ-conglutins. nih.govpublications.csiro.auresearchgate.netnih.gov The existence of a multi-gene family allows for the generation of various conglutin delta isoforms, which may have specialized functions or expression patterns. caister.comnih.gov

Evolutionary Trajectories and Speciation Events within Conglutin Delta Genes

The evolutionary history of δ-conglutin genes is complex, marked by speciation events and gene duplications that have shaped their current diversity.

Phylogenetic analysis of the δ-conglutins reveals a more intricate evolutionary relationship compared to other conglutin families like α and γ conglutins (B1170603). nih.gov It is suggested that the DELTA4 subfamily arose prior to the speciation of lupin species. nih.gov In contrast, for species such as L. cosentinii, L. luteus, and L. mutabilis, the other three δ-conglutin subfamilies (δ1, δ2, and δ3) exhibit the most homology to δ-conglutins within their own species. nih.gov For L. albus and L. angustifolius, the DELTA2 conglutins show strong sequence similarity between the two species, while the DELTA1 and DELTA3 conglutins have stronger homology to each other within their respective species. nih.gov This indicates that varieties within the same species are phylogenetically most similar. nih.gov

The diversity within the δ-conglutin gene family is, in part, a result of gene duplication events. Analysis suggests that for the 2S sulphur-rich albumins (δ-conglutins), gene duplication occurred after the speciation of legumes. nih.gov This is in contrast to the evolutionary trajectory of α and γ conglutins, where some sequences appear to have diverged before speciation. nih.gov These post-speciation duplication events have likely contributed to the development of species-specific δ-conglutin isoforms and their functional diversification. nih.govnih.govnih.gov

Transcriptional Regulation and Gene Expression Profiling

The expression of conglutin delta genes is tightly regulated, showing distinct patterns across different species and during seed development. Transcriptomic studies have provided detailed insights into their expression profiles.

The expression of individual δ-conglutin genes also shows variability. The DELTA4 gene is consistently expressed at very low levels across all studied lupin species. nih.gov The other δ-conglutin genes generally exhibit relatively similar proportional expression levels in the different species. nih.gov

The timing of expression is also a critical aspect of regulation. In yellow lupine (Lupinus luteus), the gene encoding δ-conglutin shows its highest level of expression 30 days after anthesis. mdpi.com The expression of conglutin genes is controlled by a complex regulatory network, including transcription factors from the LAFL network such as ABI3, FUS3, and LEC2, which are crucial for the seed-filling process. mdpi.com

Lupin SpeciesRelative Expression of Delta-Conglutin Transcripts (% of total conglutins)
Lupinus luteus>60% nih.gov
Lupinus cosentinii>60% nih.gov
Lupinus angustifolius~15% nih.gov
Lupinus albus~17% nih.gov

Dynamics of Conglutin Delta Gene Expression during Seed Development

The expression of conglutin delta genes is a highly dynamic process, intricately regulated throughout the stages of seed development. In narrow-leafed lupin (Lupinus angustifolius), the transcription levels of conglutin genes, including the delta family, show a dramatic increase from 4 to 30 days after anthesis (DAA). nih.gov This significant upregulation underscores their critical role in accumulating storage reserves as the seed matures. biorxiv.org

Studies on yellow lupin (Lupinus luteus) have revealed specific temporal patterns. The gene encoding δ-conglutin exhibits its highest relative expression level at 30 DAA. mdpi.com A notable surge in mRNA levels occurs between 20 and 30 DAA, with an increase of over 1000-fold. mdpi.com In some lupin species, such as yellow lupin, δ-conglutin can be the predominant storage protein, with its gene expression levels surpassing those of other conglutin families at certain developmental stages. mdpi.comscite.ai For instance, in yellow lupin seeds harvested between 20 and 26 DAA, the expression of the δ-conglutin gene is higher than that of the β-conglutin gene. researchgate.net This contrasts with other species like narrow-leafed lupin and Lupinus mutabilis, where β-conglutins are typically more abundant. researchgate.netmdpi.com

Influence of the LAFL Gene Regulatory Network on Expression

The expression of seed storage protein genes, including those for conglutin delta, is orchestrated by a complex transcriptional regulatory network. A key component of this network is the LAFL group of transcription factors, comprising LEAFY COTYLEDON1 (LEC1), ABSCISIC ACID INSENSITIVE3 (ABI3), FUSCA3 (FUS3), and LEAFY COTYLEDON2 (LEC2). mdpi.comnih.govnih.gov This network plays a fundamental role in controlling the gene expression programs essential for seed maturation and the accumulation of storage compounds. nih.govfrontiersin.org

The LAFL transcription factors exhibit temporal expression patterns during seed maturation. mdpi.com LEC1, a key regulator of embryonic development, initiates a cascade that activates other members of the network. mdpi.com These transcription factors then bind to specific DNA sequences in the promoter regions of target genes, including those for conglutin delta, to activate their transcription. mdpi.com The coordinated action of the LAFL network ensures the timely and abundant synthesis of storage proteins required for successful seed development. mdpi.comnih.gov

Role of Hormonal Homeostasis (Abscisic Acid and Gibberellins) in Gene Expression

The expression of conglutin delta genes is significantly influenced by the balance of plant hormones, particularly abscisic acid (ABA) and gibberellins (B7789140) (GA). mdpi.comnih.gov These two hormones often act antagonistically to regulate various aspects of plant development, including seed maturation and germination. frontiersin.orgnih.gov

ABA generally promotes seed maturation and the accumulation of storage reserves. nih.gov It has been shown to positively influence the expression of LAFL network genes, such as FUS3 and ABI3, which in turn activate the transcription of storage protein genes. mdpi.com For instance, the presence of ABA is crucial for the activation of LAFL genes, and it can affect the stability and activity of the FUS3 transcription factor. mdpi.com

Conversely, gibberellins tend to promote germination and can have a negative effect on the expression of certain LAFL genes, thereby indirectly suppressing the synthesis of storage proteins during late embryogenesis. mdpi.com The interplay and balance between ABA and GA are therefore critical in modulating the expression of conglutin delta genes throughout seed development. mdpi.comfrontiersin.org While exogenous application of ABA can influence the expression of genes encoding β- and δ-conglutins, the effect of GA appears to be less direct and may involve more complex feedback mechanisms. mdpi.com

Signalling Metabolites (O-acetylserine and Methionine) in Cysteine-Rich Protein Gene Expression

The expression of genes encoding cysteine-rich proteins like conglutin delta is also regulated by the availability of sulfur-containing amino acids and their metabolic intermediates. oup.com O-acetylserine (OAS) and methionine have been identified as key signaling metabolites in this regulatory pathway. oup.comnih.gov

OAS is a precursor in the cysteine biosynthesis pathway. nih.gov Studies have shown that increased levels of OAS can act as a positive signal, promoting the expression of genes involved in sulfur assimilation and the synthesis of cysteine-rich proteins. oup.comnih.gov This suggests a feed-forward regulatory mechanism where the availability of a key building block enhances the expression of the genes that will utilize it.

Precursor Processing and Subunit Assembly Mechanisms

The synthesis of the mature conglutin delta protein involves a series of post-translational processing steps, starting from a larger precursor polypeptide. nih.govresearchgate.net

Biosynthesis of Precursor Polypeptides in Developing Cotyledons

Conglutin delta is initially synthesized as a precursor polypeptide in the developing cotyledons of the lupin seed. nih.govresearchgate.net These precursors are the primary destination for [35S]-cysteine incorporated by the developing cotyledons, highlighting the protein's role as a major sink for sulfur. nih.gov The biosynthesis occurs on the endoplasmic reticulum, where the precursor polypeptides are rapidly sequestered. nih.gov In Lupinus albus and Lupinus angustifolius, β-conglutin subunits, another major storage protein family, are synthesized from what appears to be a single glycosylated precursor polypeptide. plos.orgplos.orgresearchgate.net This suggests that the synthesis of conglutin families follows a common pathway involving precursor molecules.

Identification of N-terminal Leader Peptides and Linking Regions

The precursor polypeptide of conglutin delta has a specific structure that facilitates its processing and transport. nih.govresearchgate.net Sequence analysis of a cDNA clone for a conglutin delta precursor from Lupinus angustifolius revealed the presence of an N-terminal leader peptide of 22 amino acids. nih.govresearchgate.net This leader peptide, also known as a signal peptide, likely directs the nascent polypeptide to the endoplasmic reticulum. nih.govuniprot.orguniprot.org

Following the leader peptide is the small subunit of the mature protein. nih.govresearchgate.net This is then connected by a linking region of 13 amino acids to the large subunit at the C-terminus. nih.govresearchgate.net This entire precursor is then subject to proteolytic cleavage to remove the leader peptide and the linking region, resulting in the two separate subunits of the mature this compound. nih.govresearchgate.net These subunits are then assembled into the final functional protein. The existence of minor variations in the amino acid sequence between different cDNA clones suggests that conglutin delta is encoded by a multi-gene family. nih.gov

Table 1: Characteristics of the Conglutin Delta Precursor Polypeptide

ComponentSize (Amino Acids)Function
N-terminal Leader Peptide22Directs the polypeptide to the endoplasmic reticulum.
Small Subunit-Forms part of the mature protein.
Linking Region13Connects the small and large subunits in the precursor.
Large Subunit-Forms part of the mature protein.

Disulfide Bond Formation and Subunit Interlinking

Conglutin delta, a member of the 2S albumin family of seed storage proteins, is characterized by a heterodimeric structure maintained by a network of disulfide bonds. ontosight.airesearchgate.net This intricate assembly is crucial for its structure and stability. The protein is synthesized as a single precursor polypeptide, which then undergoes post-translational modification, including the formation of disulfide bridges, to form the mature, functional protein. nih.gov This process occurs within the endoplasmic reticulum. nih.gov

The mature this compound consists of a large subunit and a small subunit linked covalently by interchain disulfide bonds. ontosight.aiuniprot.org In addition to these interlinking bonds, the larger subunit also contains its own internal intrachain disulfide bonds, which contribute to its specific three-dimensional conformation. researchgate.netplos.org

Research into the specific disulfide linkage of conglutin delta from Lupinus angustifolius (narrow-leaved lupin) has identified the precise cysteine residues involved. The small and large subunits are linked by two interchain disulfide bonds. researchgate.net The large subunit is further stabilized by two intrachain disulfide bridges. plos.org This 2 interchain and 2 intrachain disulfide bond arrangement is a recognized characteristic that can impact the protein's digestibility. plos.org

The precursor polypeptide for conglutin delta, as predicted from cDNA sequencing, contains an N-terminal leader peptide, a small subunit polypeptide, a linking region, and a large subunit polypeptide at the C-terminus. nih.gov The cysteine residues that form these vital disulfide bridges are highly conserved across the family of 2S storage proteins, even though other parts of the amino acid sequence show significant divergence. nih.gov This conservation highlights the fundamental importance of the disulfide-linked structure for this class of proteins.

Genetic studies have revealed that conglutin delta is not the product of a single gene, but rather a multi-gene family. nih.govnih.gov This results in minor variations in the amino acid sequence between different conglutin delta proteins, though the critical cysteine residues for disulfide bonding are maintained. nih.gov

Detailed analysis of specific conglutin delta proteins, such as Conglutin delta 1 and Conglutin delta 2 from Lupinus angustifolius, provides specific data on the interlinking of subunits.

Interactive Data Table: Subunit Characteristics of Conglutin Delta

PropertySmall SubunitLarge SubunitReference
Approx. Molecular Mass (kDa) 4.4 - 4.58.8 - 9.6 researchgate.netnih.gov
Number of Amino Acids ~37~75 researchgate.net
Disulfide Bonds Interchain with large subunit2 Interchain with small subunit, 2 Intrachain researchgate.netplos.org

Interactive Data Table: Disulfide Bond Linkages in Lupinus angustifolius Conglutin Delta 2

Bond TypeSmall Chain ResidueLarge Chain ResidueReference
Interchain Cysteine-30Cysteine-102 uniprot.org
Interchain Cysteine-42Cysteine-90 or Cysteine-91 uniprot.org
Intrachain -Cysteine-91 ↔ Cysteine-138 uniprot.org
Intrachain -Cysteine-104 ↔ Cysteine-146 uniprot.org

Biological Functions and Physiological Roles of Conglutin Delta Protein

Primary Role as a Seed Storage Protein

As a major seed storage protein, conglutin delta is fundamental to the survival and successful establishment of the next generation of lupin plants. nih.govfrontiersin.orgebi.ac.uk It serves as a densely packed source of vital nutrients that are sequestered during seed maturation and later utilized during germination and early growth. nih.gov

Contribution to Nitrogen, Carbon, and Sulfur Reserves in Seeds

Conglutin delta protein is a crucial repository for nitrogen, carbon, and sulfur, elements indispensable for plant growth and development. nih.govd-nb.info These proteins are synthesized and accumulate in protein bodies within the cotyledons during seed development. researchgate.net The amino acid composition of conglutin delta is particularly rich in sulfur-containing amino acids, making it a significant contributor to the seed's sulfur reserves. nih.govnih.gov The accumulation of these reserves is a highly regulated process, influenced by the availability of nutrients such as sulfur and nitrogen in the plant's environment. nih.govuwa.edu.au

Mobilization during Seed Germination and Seedling Growth

Following seed imbibition, a cascade of enzymatic activity is initiated, leading to the breakdown and mobilization of stored reserves. nih.govd-nb.infonih.gov Conglutin delta, along with other storage proteins, is proteolytically degraded into smaller peptides and amino acids. d-nb.info These mobilized nutrients are then transported to the growing embryonic axis, providing the necessary building blocks and energy for cell division, elongation, and differentiation, thus fueling the emergence of the radicle and plumule. nih.govd-nb.info

Contribution to Seed Germination and Seedling Development

Beyond its passive role as a nutrient source, conglutin delta is actively involved in the intricate processes that govern seed germination and the subsequent development of the seedling. researchgate.net

Implications in Functional and Metabolic Changes during Early Development

Recent studies suggest that specific isoforms of conglutin delta are key players in the functional and metabolic shifts that occur during the early stages of germination. researchgate.net Their expression patterns indicate a more dynamic role than simply being a static storage molecule. researchgate.netnih.gov This suggests an involvement in signaling pathways and the regulation of metabolic processes that are critical for the transition from a dormant seed to a photosynthetically active seedling. nih.govnih.gov

Regulatory Networking Underlying Morphogenesis and Cotyledon Tissue Differentiation

The controlled expression and mobilization of conglutin delta are part of a larger regulatory network that orchestrates morphogenesis and the differentiation of cotyledonary tissues. researchgate.net Research points to the involvement of particular conglutin delta isoforms in the complex interplay of hormonal and environmental signals that guide these developmental processes. researchgate.net This highlights a sophisticated level of control that ensures the timely and coordinated growth of the young plant.

Potential Involvement in Plant Defense Mechanisms

In addition to its roles in nutrient storage and development, there is growing evidence to suggest that conglutin delta may also contribute to the plant's defense against pathogens and herbivores. frontiersin.orgresearchgate.net Structural similarities between conglutin delta and proteins from the α-amylase/trypsin inhibitor family, which are known to play a role in defense, support this hypothesis. frontiersin.orgnih.gov These proteins can deter herbivores and inhibit the growth of pathogens by interfering with their digestive enzymes. researchgate.net This potential defensive function would provide an additional layer of protection to the vulnerable seed and young seedling, enhancing its chances of survival. frontiersin.orgresearchgate.net

Interplay with Cellular Redox Signaling Pathways

The conglutin delta (δ) protein, a minor component of the seed storage proteins in lupin, is implicated in the complex network of cellular redox signaling, particularly during key physiological processes such as seed germination. As a 2S sulfur-rich albumin, its structure inherently suggests a potential role in redox-sensitive reactions due to the presence of disulfide bonds. frontiersin.orgnih.gov Research into the functional association between storage protein mobilization and redox signaling has provided insights into the interplay between this compound and cellular oxidative stress responses. nih.gov

During the germination of narrow-leafed lupin (Lupinus angustifolius), a period characterized by a surge in metabolic activity and the production of reactive oxygen species (ROS), the expression of conglutin delta genes is modulated in concert with genes central to redox metabolism. nih.gov This coordinated expression suggests a functional link between the mobilization of this storage protein and the management of oxidative stress.

A study by Rodriguez de Haro et al. (2023) conducted a detailed analysis of gene expression during lupin seed germination, which revealed the transcriptional dynamics of conglutin delta isoforms (δ2 and δ4) alongside key enzymes of the ascorbate-glutathione (AsA-GSH) cycle, a crucial antioxidant pathway. nih.gov The expression of these genes is a critical component of the "oxidative window for germination," where a controlled level of ROS is necessary for signaling, while excessive amounts can cause cellular damage. nih.gov The interplay is further highlighted by the fact that metabolic activities during germination are tightly linked to the regulation of oxidative homeostasis through the AsA-GSH cycle. nih.gov

While direct biochemical evidence detailing the antioxidant capacity of isolated this compound is not as extensively documented as for its beta (β) and gamma (γ) counterparts, its co-expression with redox-related genes points towards an indirect or signaling role in cellular redox networks. nih.govnih.gov The structural similarity of δ-conglutins to the plant cereal α-amylase/trypsin inhibitor family also suggests a potential defense role, which is often intertwined with redox-mediated signaling pathways in response to biotic and abiotic stresses. frontiersin.orgnih.gov

The research findings underscore that the mobilization of storage proteins like conglutin delta is not merely a process of providing nutrients for the growing embryo but is also intricately connected to the signaling pathways that govern cellular life and death, including those mediated by redox molecules. nih.gov

Interactive Data Table: Gene Expression of Conglutin Delta and Redox-Related Genes During Lupin Seed Germination

The following table summarizes the relative gene expression levels of conglutin delta isoforms and key genes of the ascorbate-glutathione cycle at different stages of Lupinus angustifolius seed germination, as reported by Rodriguez de Haro et al. (2023). The data illustrates the coordinated regulation of storage protein mobilization and oxidative stress response.

GeneFunctionRelative Expression (Fold Change)
Conglutin δ2 Seed Storage ProteinModulated during germination
Conglutin δ4 Seed Storage ProteinModulated during germination
Catalase H₂O₂ decompositionUpregulated post-imbibition
Cu/Zn-SOD Superoxide scavengingVariably expressed
GPx Peroxide reductionUpregulated post-imbibition
GR Glutathione reductaseUpregulated post-imbibition
GST Glutathione S-transferaseUpregulated post-imbibition

Data adapted from Rodriguez de Haro et al. (2023). The expression levels are qualitative descriptions of the trends observed in the study. nih.gov

Advanced Methodologies in Conglutin Delta Protein Research

Proteomic Approaches for Characterization and Quantification

Proteomics provides a powerful lens through which to examine the abundance, diversity, and characteristics of conglutin delta proteins. A combination of discovery and targeted approaches has been instrumental in profiling these proteins across various lupin species and genotypes.

Comparative Quantitative Proteomics across Genetic Diversity

Comparative proteomic studies have been crucial in evaluating the diversity of conglutin profiles among different lupin accessions. One significant study analyzed 46 genetically diverse narrow-leafed lupin (NLL) genotypes, including both domesticated and wild accessions, to assess the variation in conglutin protein abundance nih.govfrontiersin.org. This research revealed considerable variability in the content of δ-conglutins across the different lines studied nih.gov.

Such studies are vital for identifying genotypes with desirable traits, such as higher levels of bioactive proteins or lower allergen content, which has significant implications for food manufacturing and crop improvement nih.gov. The exploration of proteome variation within NLL germplasm has been identified as an underexplored area with great potential for enhancing the nutritional quality of lupin as a protein source nih.govfrontiersin.org.

Targeted Peptide Abundance Analysis using Liquid Chromatography-Multiple Reaction Monitoring-Mass Spectrometry (LC-MRM-MS)

For precise quantification of conglutin delta proteins, liquid chromatography-multiple reaction monitoring-mass spectrometry (LC-MRM-MS) has emerged as a key targeted proteomics technique data.csiro.auresearchdata.edu.au. This method allows for the differentiation and quantitative study of the known conglutin protein subfamilies by monitoring a set of specific marker peptides representative of each protein nih.govfrontiersin.org.

In a study of 46 NLL genotypes, LC-MRM-MS was employed to evaluate the diversity of abundance of 16 known conglutin subfamilies, including the delta conglutins (B1170603) nih.gov. The selection of proteotypic peptides for MRM-MS is a critical step, based on criteria such as specificity to the target protein, confidence of identification, and signal-to-noise ratio nih.gov. This targeted approach provides a higher level of sensitivity and selectivity for quantifying specific protein fractions within a complex mixture mdpi.com.

Global Proteome Measurement and Protein Identification Techniques

Global, or discovery-based, proteomics is utilized for the initial identification of the full spectrum of conglutin proteins present in a sample. Techniques such as information-dependent acquisition mass spectrometry (IDA-MS) are employed for this purpose data.csiro.auresearchdata.edu.au. In comprehensive studies, tryptic peptides from lupin seed extracts are subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) using advanced instruments like the TripleTOF 6600 MS system nih.gov.

The resulting data is then searched against lupin-specific protein databases to identify a complete list of proteins nih.govdata.csiro.auresearchdata.edu.au. This untargeted approach has successfully identified the 16 known conglutin subfamilies, including the four δ-conglutin subfamilies (δ1 to δ4), which are 2S sulfur-rich albumin proteins belonging to the prolamin superfamily nih.gov. These initial discovery proteomics experiments are foundational for subsequent targeted quantitative studies nih.govfrontiersin.org.

Protein Extraction and Tryptic Digestion Protocols

The efficacy of any proteomic analysis heavily relies on the initial protein extraction and subsequent enzymatic digestion. An optimized urea-based protocol has been effectively used for the efficient extraction of proteins from lupin seeds nih.gov. This method involves the use of a urea (B33335) buffer containing a reducing agent (DTT) and a protease inhibitor cocktail to ensure the integrity of the extracted proteins nih.gov.

Following extraction, the proteins are prepared for mass spectrometry analysis through tryptic digestion. The filter-aided sample preparation (FASP) method is a commonly used procedure nih.gov. This protocol involves the reduction and alkylation of cysteine residues, followed by an overnight digestion with sequencing-grade trypsin. The resulting peptides are then collected for LC-MS/MS analysis nih.gov. The use of a denaturing extraction buffer is particularly important as it aids in the liberation of peptides during trypsin digestion, which is crucial for the detection of proteins like γ-conglutins that are resistant to proteolytic degradation in their native state nih.gov.

Transcriptomic Analyses for Gene Expression Dynamics

Transcriptomic analyses provide insights into the genetic regulation and expression levels of conglutin delta protein genes. Techniques such as RNA sequencing and Expressed Sequence Tag profiling have been instrumental in understanding the dynamics of gene expression during seed development and across different species.

RNA Sequencing (RNAseq) and Expressed Sequence Tag (EST) Profiling

RNA sequencing (RNAseq) has become a powerful tool for studying the expression of conglutin genes. In a study of the narrow-leafed lupin cultivar 'Tanjil', RNAseq analysis was used to identify 16 conglutin genes, including four δ-conglutins nih.gov. This technique allows for a comparison of gene expression levels across different lupin varieties and species nih.govresearchgate.net. For instance, it was observed that while conglutin gene expression was similar among varieties within the same species, there were distinct expression patterns between different lupin species nih.govresearchgate.net.

Expressed Sequence Tag (EST) sequencing has also been employed to characterize genes encoding seed storage proteins in Lupinus angustifolius. An analysis of 3017 ESTs identified three α, seven β, two γ, and four δ conglutin sequences nih.gov. Based on transcript levels from EST sequencing, the δ-conglutin family constituted 15% of the total conglutins nih.gov. A comparison between RNAseq and EST profiling for the 'Tanjil' cultivar revealed that RNAseq detected over three times more reads for δ-conglutins, highlighting the increased sensitivity of the RNAseq technique nih.gov.

Interactive Data Table: Comparison of Conglutin Delta Gene Expression Methodologies

Methodology Target Key Finding Relative Abundance/Expression Reference
RNA Sequencing (RNAseq) Conglutin genes in NLL cv. Tanjil Identified 16 conglutin genes, including four delta subfamilies. Detected over 3x more reads for δ-conglutins compared to ESTseq. nih.gov
Expressed Sequence Tag (EST) Profiling Seed storage protein transcripts in Lupinus angustifolius Identified four unique δ-conglutin sequences. δ-conglutins accounted for 15% of total conglutin transcripts. nih.gov
Comparative RNAseq Conglutin genes across five lupin species Revealed distinct expression patterns between species. L. luteus and L. cosentinii showed high levels of δ-conglutin expression (>60% of conglutin transcripts). nih.gov

Interactive Data Table: Proteomic Analysis of Conglutin Delta Proteins

Methodology Target Key Finding Reference
Comparative Quantitative Proteomics Conglutin profiles across 46 NLL genotypes Revealed significant variability in δ-conglutin content. nih.gov
LC-MRM-MS 16 known conglutin subfamilies in 46 NLL genotypes Enabled precise quantification and differentiation of δ-conglutin subfamilies. nih.govfrontiersin.org
Global Proteome Measurement (IDA-MS) Total seed proteins in NLL Identified the four δ-conglutin subfamilies (δ1 to δ4). nih.govdata.csiro.auresearchdata.edu.au

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Validation

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a crucial technique for validating the expression levels of genes encoding conglutin delta proteins. This method allows for the sensitive and specific quantification of mRNA transcripts, providing insights into the transcriptional regulation of these proteins during different developmental stages of seeds and in response to various stimuli.

The process begins with the extraction of total RNA from the tissue of interest, such as developing lupin seeds at different days after anthesis (DAA). The quality and integrity of the extracted RNA are paramount for accurate results and are typically assessed using spectrophotometry and gel electrophoresis. Subsequently, the RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA then serves as the template for the qPCR reaction.

In the qPCR step, specific primers designed to amplify a unique region of the conglutin delta gene are used. The amplification process is monitored in real-time through the use of fluorescent dyes (like SYBR® Green) or fluorescently labeled probes. As the PCR product accumulates, the fluorescence intensity increases, and the cycle at which the fluorescence crosses a certain threshold (the quantification cycle or Cq value) is inversely proportional to the initial amount of target mRNA.

To ensure the accuracy and reliability of the results, data normalization is performed using reference genes that are stably expressed across the experimental conditions. The selection of appropriate reference genes is critical and is often determined by evaluating a panel of candidate genes for their expression stability. The relative expression of the conglutin delta gene is then calculated using methods such as the comparative Cq (ΔΔCq) method.

Studies have utilized RT-qPCR to confirm transcriptomic data regarding conglutin gene expression. For instance, in yellow lupin, an increase in the transcriptional activity of genes encoding δ-conglutins was observed in seeds at 20 days after anthesis (DAA) and was significantly higher in older seeds (30 DAA) mdpi.com. This technique has been instrumental in demonstrating that in certain lupin species, δ-conglutins represent a significant portion of the storage proteins, with their gene expression levels being notably high during mid to late seed development mdpi.comnih.gov.

Table 1: Example of a Primer Set for RT-qPCR Analysis of a Conglutin Delta Gene

Gene NamePrimer Sequence (5' to 3')Amplicon Size (bp)
Lupinus angustifolius delta-conglutinForward: GGT GCT TCT TCC AAG TGT GC150
Reverse: TGA GCA GAG TGA GGG AAG AA

Note: This is an illustrative example. Actual primer sequences would need to be designed and validated for specific conglutin delta isoforms and species.

Bioinformatic and Computational Modeling

Bioinformatic and computational approaches have become indispensable in the study of conglutin delta proteins, enabling researchers to analyze their evolutionary relationships, predict novel sequences, and identify potential bioactive peptides.

Phylogenetic Reconstruction and Sequence Conservation Analysis

Phylogenetic analysis of this compound sequences helps to elucidate their evolutionary history and relationships both within and between different plant species. By comparing the amino acid sequences of delta conglutins from various lupin species, researchers can construct phylogenetic trees that depict these relationships.

These analyses have shown that the phylogenetic relationships among δ-conglutins can be complex. For example, in some lupin species, certain delta conglutin isoforms (like DELTA4) appear to have diverged before speciation, while others show more homology within their own species, suggesting divergence after speciation nih.gov. This indicates a degree of plasticity in the evolution of this protein family researchgate.net.

Sequence conservation analysis, often performed using multiple sequence alignments, reveals regions of the protein that are highly conserved across different species or isoforms. These conserved regions are likely crucial for the protein's structure and function. For instance, the cysteine residues involved in forming disulfide bridges, which are characteristic of the 2S albumin family to which delta conglutins belong, are highly conserved nih.gov. In contrast, other regions of the protein may show more variability, which could contribute to different functional properties or allergenic potentials researchgate.net.

Prediction of Potential Conglutin Sequences and Isoforms

Bioinformatic tools are instrumental in identifying and predicting new potential conglutin delta sequences and isoforms from genomic and transcriptomic data. A common approach involves using known this compound sequences as queries to search sequence databases using algorithms like BLASTp nih.gov.

Researchers can set specific criteria, such as a minimum sequence identity (e.g., >75%), to identify putative conglutin isoforms nih.gov. Further validation of these potential sequences often involves checking for conserved structural features, such as specific protein family (Pfam) domains and characteristic cysteine patterns nih.gov. This methodology has led to the identification of additional potential conglutin isoforms in lupin databases nih.gov.

It has been noted that identifying some specific isoforms, like δ1-conglutin, can be challenging due to very high sequence identity (over 98%) with other isoforms, such as δ3-conglutin nih.govfrontiersin.org. The prediction of these sequences is the first step towards their functional characterization.

In Silico Hydrolysis for the Identification of Bioactive Peptides (e.g., ACE-I and DPP-IV Inhibitory Peptides)

In silico hydrolysis is a computational technique used to predict the release of bioactive peptides from a parent protein, such as conglutin delta, upon enzymatic digestion. This approach allows for the virtual screening of various enzymes and conditions to identify those that are most likely to generate peptides with specific biological activities, such as the inhibition of angiotensin I-converting enzyme (ACE-I) and dipeptidyl peptidase IV (DPP-IV) nih.gov.

The process involves using software platforms like BIOPEP-UWM, which contain databases of known bioactive peptides and can simulate the action of different proteases (e.g., pepsin, trypsin, chymotrypsin, papain, bromelain, and ficin) on the this compound sequence nih.govmdpi.com. The simulation predicts the peptide fragments that would be released, and these fragments are then screened for potential ACE-I and DPP-IV inhibitory activity based on sequence homology to known inhibitory peptides nih.gov.

Studies have shown that enzymes like ficin, bromelain, and papain are predicted to release a high number of ACE-I and DPP-IV inhibitory peptides from lupin conglutins nih.govmdpi.com. This in silico approach is a time- and cost-effective way to prioritize enzymes and peptides for further experimental validation nih.gov.

Table 2: Predicted Bioactive Peptides from this compound through In Silico Hydrolysis

Parent ProteinEnzymePredicted Peptide SequencePredicted Activity
Conglutin DeltaFicinTrp-Lys-ProACE-I Inhibitor
Conglutin DeltaBromelainArg-Gly-ProDPP-IV Inhibitor
Conglutin DeltaPapainPhe-Pro-LysDPP-IV Inhibitor
Conglutin DeltaPepsinIle-Ile-TyrACE-I Inhibitor

Note: The peptide sequences are illustrative and based on the types of peptides identified from broader conglutin studies.

Molecular Docking Studies of Peptide-Enzyme Interactions

Following the in silico identification of potential bioactive peptides, molecular docking is employed to predict and analyze the binding interactions between these peptides and their target enzymes, such as ACE-I and DPP-IV. This computational technique models the three-dimensional interaction between the peptide (ligand) and the active site of the enzyme (receptor) biointerfaceresearch.com.

The results of molecular docking studies provide insights into the binding affinity (often expressed as binding energy in kcal/mol) and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the peptide-enzyme complex researchgate.netespublisher.com. A lower binding energy generally indicates a more stable and favorable interaction.

For example, peptides derived from conglutins have been shown to interact tightly with the active sites of ACE-I and DPP-IV, with predicted binding affinities ranging from -5.6 to -8.9 kcal/mol for ACE-I and -5.4 to -7.6 kcal/mol for DPP-IV nih.gov. These studies can identify key amino acid residues in both the peptide and the enzyme that are crucial for the inhibitory activity researchgate.netnih.gov. This information is valuable for understanding the mechanism of inhibition and for the rational design of more potent inhibitory peptides.

Immunological Techniques for Protein Detection and Localization

Immunological techniques are powerful tools for the specific detection and localization of conglutin delta proteins in various tissues. These methods rely on the highly specific interaction between an antibody and its target antigen (the this compound).

One of the primary immunological methods used is the Western blot. This technique involves separating proteins from a sample (e.g., seed extracts) by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody specific to the this compound. A secondary antibody, which is conjugated to an enzyme or a fluorescent molecule and recognizes the primary antibody, is then added. This allows for the visualization of the this compound as a specific band on the membrane, confirming its presence and providing information about its apparent molecular weight nih.gov.

Immunoblot analyses have been used to compare the levels of conglutin proteins in different tissues and at various stages of seed development nih.govresearchgate.net. These studies have confirmed that conglutins are highly expressed in mature seeds across different lupin species nih.gov.

For localizing the this compound within the seed tissue, techniques such as immunohistochemistry or immunofluorescence microscopy can be employed. In these methods, thin sections of the seed tissue are incubated with the primary antibody against conglutin delta, followed by a fluorescently labeled secondary antibody. Microscopic examination then reveals the spatial distribution of the protein within the cells and tissues of the seed. While specific studies on the localization of conglutin delta are part of the broader analysis of conglutin families, these techniques are standard for such investigations.

The generation of specific antibodies against different conglutin families, including the delta family, is a prerequisite for these immunological studies nih.govresearchgate.net. The high homology of conglutin sequences across different lupin species suggests that antibodies raised against a this compound from one species may be able to recognize the corresponding protein in other species nih.gov.

Immunoblotting (Western Blot) for Protein Abundance Comparison

Immunoblotting, or Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. In the context of this compound research, this methodology has been instrumental in comparing its abundance across different tissues and developmental stages of lupin seeds.

The process begins with the extraction of total proteins from the tissue of interest, for instance, lupin seeds at various days after anthesis. These proteins are then separated based on their molecular weight through gel electrophoresis. Following separation, the proteins are transferred from the gel to a solid membrane. This membrane is subsequently incubated with a primary antibody that specifically binds to the this compound. The use of polyclonal antibodies raised against synthetic peptides derived from conglutin delta sequences allows for specific detection. researchgate.net After washing away any unbound primary antibody, the membrane is incubated with a secondary antibody that is conjugated to an enzyme. This secondary antibody binds to the primary antibody, and upon the addition of a substrate, the enzyme produces a detectable signal, such as a chemiluminescent or colorimetric signal. The intensity of this signal is proportional to the amount of this compound present in the sample.

Research employing this technique has revealed that the abundance of this compound, along with other conglutins, significantly increases during seed development. researchgate.net Specifically, studies on Lupinus angustifolius have shown that conglutin proteins are highly expressed at the mature seed stage. researchgate.net By comparing the signal intensity at different developmental stages, researchers can create a timeline of this compound accumulation, providing insights into its role as a storage protein.

Table 1: Relative Abundance of this compound During Seed Development
Seed Developmental Stage (Days After Anthesis)Relative Abundance of this compound
4Low
15Moderate
30High
Mature SeedVery High

Immunocytochemistry for Cellular Localization

Immunocytochemistry is a powerful technique used to visualize the specific location of proteins within cells. This method utilizes antibodies to detect the protein of interest, in this case, conglutin delta, within prepared tissue sections. The general procedure involves fixing the tissue to preserve its cellular structure, followed by incubation with a primary antibody that specifically recognizes and binds to the this compound. Subsequently, a secondary antibody, which is labeled with a fluorescent dye or an enzyme that can produce a colored product, is added. This secondary antibody binds to the primary antibody, allowing for the visualization of the protein's location under a microscope.

While specific immunocytochemical studies focusing solely on conglutin delta are not extensively detailed in the provided context, the known localization of this protein provides a basis for expected results. Conglutin delta proteins are known to be localized within the vacuoles of seed storage cells. nih.gov More specifically, they are found within protein bodies, which are specialized organelles within the cotyledon cells responsible for storing proteins that will be utilized during germination. Studies on other conglutins, such as beta-conglutin, have utilized immunocytochemistry to observe their accumulation in protein bodies. A similar approach for conglutin delta would involve preparing thin sections of lupin cotyledons and using a specific anti-delta-conglutin antibody to reveal its precise distribution within the protein bodies. This would provide visual confirmation of its role as a seed storage protein and its compartmentalization within the cell.

Microscopic Investigations of Cellular Dynamics

Light Microscopy for Cotyledon Tissue Observation during Germination

Light microscopy is a fundamental tool for observing the dynamic cellular changes that occur within plant tissues, such as the cotyledons of seeds during germination. This technique allows for the visualization of the mobilization of storage reserves, providing critical insights into the processes that fuel early seedling growth.

In the study of conglutin proteins, light microscopy is employed to observe the structural changes in the protein storage vacuoles (protein bodies) within the cotyledon cells. The methodology involves fixing cotyledon samples at various time points during germination, embedding them in a resin, and then cutting very thin sections. These sections are then stained to enhance the visibility of cellular structures. For instance, general protein stains can be used to visualize the protein bodies.

Observations using this method reveal that as germination progresses, the protein bodies, which are densely packed with storage proteins like conglutin delta, are gradually broken down. This degradation is a key aspect of the mobilization of stored nitrogen and carbon to support the growth of the embryonic axis. While not specifically focused on conglutin delta, light microscopy studies of lupin cotyledons show a general degradation of these storage organelles, indicating the utilization of all stored conglutin types. The changes in the size, number, and internal structure of the protein bodies over the course of germination can be documented and quantified using light microscopy, providing a visual representation of the metabolic activity within the cotyledons.

In Vitro Assays for Functional Characterization

Assessment of Digestibility Properties using Crude Digestive Enzymes

In vitro digestibility assays are crucial for characterizing the nutritional properties of proteins, such as conglutin delta. These assays simulate the digestive processes that occur in the gastrointestinal tract of an animal, providing a laboratory-based estimation of how well a protein can be broken down and absorbed.

One notable study investigated the digestibility of conglutin delta from yellow lupin (Lupinus luteus) seed meal using crude digestive enzymes extracted from the stomach and pyloric caeca of Atlantic salmon (Salmo salar). Current time information in Sunflower County, US. This approach mimics the digestive environment of a carnivorous fish. The in vitro assay involved incubating the lupin protein extract with the salmon digestive enzymes under controlled conditions of temperature and pH. The digestion process was then stopped, and the resulting protein fragments were analyzed.

The primary method for assessing the extent of digestion was Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). Current time information in Sunflower County, US. By comparing the protein banding patterns of the digested and undigested lupin samples, researchers could identify proteins that were resistant to enzymatic breakdown. Current time information in Sunflower County, US. In this particular study, a prominent protein band with a molecular weight of approximately 12 kDa was observed to persist after digestion. nih.govCurrent time information in Sunflower County, US. Further analysis using mass spectrometry identified this low-digestibility protein as a large chain of conglutin delta. nih.govCurrent time information in Sunflower County, US. This finding is significant as it characterizes conglutin delta as a protein with low digestibility, which has implications for the nutritional value of lupin-based feeds in aquaculture. Current time information in Sunflower County, US.

Table 2: In Vitro Digestibility of Yellow Lupin Seed Proteins
Protein SubstrateKey FindingMolecular Weight of Low Digestibility ProteinProtein Identification
Yellow Lupin (Lupinus luteus) Seed MealIdentification of a major low digestibility protein band.12 kDaLarge chain of Conglutin Delta

Future Research Directions and Unanswered Questions

Elucidating Isoform-Specific Functional Distinctions within Delta-Conglutins

The delta-conglutin family is comprised of four distinct subfamilies: δ1, δ2, δ3, and δ4. While they are all classified as 2S sulfur-rich albumins primarily involved in storage, emerging research suggests they may have more specialized roles. A significant challenge in this area has been the high degree of sequence similarity between some isoforms, particularly δ1 and δ3, which share over 98% identity, making it difficult to distinguish between them in proteomic studies. frontiersin.org

Investigating the Functional Interplay and Regulatory Networking among Conglutin Families at Molecular and Cellular Levels

Understanding the molecular and cellular mechanisms that govern these interactions is a key area for future research. This includes identifying the transcription factors and signaling pathways that coordinate the expression of the different conglutin genes. The mobilization of these storage proteins during germination is a highly orchestrated process, with different conglutin families being degraded at different rates to provide a steady supply of nutrients to the growing seedling. nih.gov Elucidating the regulatory networks that control this interplay will provide valuable insights into seed biology and could offer new targets for genetic improvement.

Deeper Exploration of Molecular Mechanisms in Plant Stress Response and Adaptation

Beyond their primary role as storage proteins, there is growing evidence to suggest that delta-conglutins may play a role in the plant's defense against environmental stresses. frontiersin.org This hypothesis is supported by the structural similarity of delta-conglutins to the plant cereal α-amylase/trypsin inhibitor family. frontiersin.org These inhibitors are known to play a crucial role in defending plants against pests and pathogens by interfering with their digestive enzymes.

Future research should aim to validate this defensive role and elucidate the specific molecular mechanisms involved. Investigating whether delta-conglutins can directly inhibit the activity of α-amylase or trypsin from common lupin pests would be a critical first step. Furthermore, exploring the expression of delta-conglutin genes in response to various biotic and abiotic stresses, such as fungal infection, insect herbivory, drought, or salinity, could provide valuable insights into their role in plant adaptation. A deeper understanding of these mechanisms could pave the way for developing lupin varieties with enhanced resilience to environmental challenges.

Advancements in Understanding Protein Triage and Degradation Pathways related to Conglutin Delta

The timely and controlled degradation of storage proteins is essential for successful seed germination and seedling establishment. However, the specific pathways involved in the triage and degradation of conglutin delta remain largely unknown. During germination, storage proteins are mobilized from protein bodies to provide amino acids for the growing embryo. nih.gov This process is thought to involve proteolytic enzymes, but the precise proteases that target conglutin delta have not been identified.

A key area for future investigation is the role of the ubiquitin-proteasome system and autophagy in the degradation of conglutin delta. The ubiquitin-proteasome pathway is a major route for selective protein degradation in eukaryotic cells, while autophagy is a process for the bulk degradation of cellular components, including proteins, which is enhanced under nutrient starvation conditions. mdpi.comresearchgate.net Research is needed to determine if conglutin delta is targeted for degradation by either of these pathways and to identify the specific cellular machinery involved. Understanding these degradation pathways is fundamental to our knowledge of seed biology and may reveal new avenues for manipulating protein composition in lupin.

Comprehensive Analysis of Conglutin Delta in Diverse Lupin Species and Cultivars for Crop Improvement Research

Significant diversity in the abundance and composition of conglutin delta exists across different lupin species and among various cultivars of the same species. nih.gov For example, some species like Lupinus luteus and Lupinus cosentinii have high levels of δ-conglutin transcripts, constituting over 60% of the total conglutin transcripts. nih.gov In contrast, in Lupinus albus, δ-conglutin expression is much lower, at around 17%. nih.gov This natural variation represents a valuable genetic resource for crop improvement.

Q & A

Basic Research Questions

Q. How can conglutin delta protein concentrations be quantitatively measured in biological samples?

  • Methodological Answer : Use enzyme-linked immunosorbent assay (ELISA) with standardized protocols. Key steps include:

  • Diluting samples exceeding the highest standard’s concentration to avoid saturation .
  • Ensuring proper plate sealing during incubations and complete buffer removal during washes to minimize variability .
  • Validating specificity using negative controls (e.g., non-target proteins) to confirm antibody cross-reactivity .

Q. What experimental designs are optimal for initial structural characterization of this compound?

  • Methodological Answer : Prioritize phylogenetic clustering to infer structural domains. For example:

  • Cluster proteins at the domain level using tools like Pfam or InterPro to identify conserved motifs .
  • Compare orthologous sequences within closely related species (e.g., within a genus) to reduce phylogenetic noise .
  • Validate predictions with techniques like X-ray crystallography or cryo-EM for high-resolution structural data .

Q. How should researchers prepare samples for reproducible functional assays of this compound?

  • Methodological Answer : Follow strict pre-analytical protocols:

  • Use protease inhibitors during extraction to prevent degradation .
  • Centrifuge samples at standardized speeds (e.g., 10,000×g for 15 minutes) to remove particulates .
  • Document buffer compositions (e.g., pH, ionic strength) to ensure inter-lab reproducibility .

Advanced Research Questions

Q. How can contradictions in functional studies of this compound across species be systematically resolved?

  • Methodological Answer : Conduct meta-analyses with the following steps:

  • Stratify data by phylogenetic distance (e.g., phylum-level divergence) to identify conserved vs. species-specific functions .
  • Replicate experiments under identical conditions (e.g., pH, temperature) to isolate biological vs. methodological variability .
  • Use orthogonal assays (e.g., SPR for binding affinity, in vivo knockouts) to validate hypotheses .

Q. What bioinformatics pipelines are recommended for predicting this compound interactions?

  • Methodological Answer : Integrate multi-database queries and machine learning:

  • Query BindingDB and STRING for known interactions and co-expression patterns .
  • Train neural networks on AlphaFold-predicted structures to identify potential binding pockets .
  • Cross-reference with clinical databases (e.g., ClinVar) to prioritize interactions with disease relevance .

Q. How can researchers ensure reproducibility in multi-omic studies of this compound?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Deposit raw data in repositories like PRIDE or PeptideAtlas with detailed metadata (e.g., mass spectrometry parameters) .
  • Publish protocols alongside results, including software versions and statistical thresholds (e.g., FDR < 0.05) .
  • Perform power analyses during experimental design to mitigate underpowered conclusions .

Q. What strategies address confounding factors in in vivo studies of this compound knockout models?

  • Methodological Answer : Implement rigorous controls and stratification:

  • Use littermate controls to account for genetic background effects .
  • Monitor environmental variables (e.g., diet, circadian rhythm) that may modulate protein expression .
  • Apply mixed-effects statistical models to separate individual variability from treatment effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.